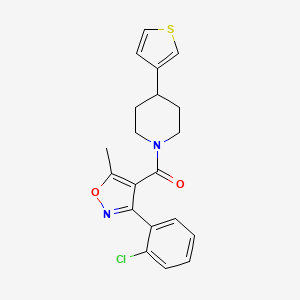
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole (abbreviated as PHT) is a heterocyclic compound that has been widely used in scientific research due to its unique structure and properties. PHT is a thiazole derivative that contains a pyridine and a phenol group, which endows it with a variety of biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is complex and varies depending on the biological system and target molecule. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has also been reported to induce apoptosis and cell cycle arrest in cancer cells. Furthermore, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can chelate metal ions and form stable complexes, which can be used for metal ion detection and imaging.
Biochemical and Physiological Effects:
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to have a variety of biochemical and physiological effects in different biological systems. In cancer cells, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can inhibit cell proliferation, induce apoptosis, and suppress tumor growth. In inflammatory cells, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In bacteria, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can disrupt the cell membrane and inhibit bacterial growth. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can also bind to metal ions and form stable complexes, which can be used for metal ion detection and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has several advantages for lab experiments, such as its unique structure, diverse biological activities, and easy synthesis method. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can be used as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as a scaffold for designing new drugs. However, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole also has some limitations, such as its low solubility in water and its potential toxicity to cells and organisms. Therefore, careful consideration should be given to the concentration and dosage of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole used in experiments.
Zukünftige Richtungen
There are several future directions for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole research. Firstly, the development of new synthetic methods for 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole and its derivatives can expand the scope of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole applications. Secondly, the elucidation of the molecular mechanism of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole action can provide insights into its biological activities and facilitate the design of new drugs. Thirdly, the optimization of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole structure and properties can enhance its specificity and efficacy for different biological targets. Finally, the exploration of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole's potential in clinical applications, such as cancer therapy and metal ion imaging, can translate 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole research into practical use.
Conclusion:
In conclusion, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole is a versatile compound with diverse biological activities and applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole have been discussed in this paper. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole research has the potential to contribute to the development of new drugs, diagnostics, and imaging agents.
Synthesemethoden
The synthesis of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can be achieved through a multi-step reaction. Firstly, 2-aminopyridine and 2-hydroxybenzaldehyde are reacted in ethanol to form an imine intermediate. Then, the imine intermediate is reacted with thiourea in the presence of a catalyst to form the final product, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole. The yield of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been extensively studied in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been reported to have anti-tumor, anti-inflammatory, anti-oxidant, and anti-bacterial activities. Moreover, 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole has been used as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. The unique structure of 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole makes it a versatile compound with diverse applications in scientific research.
Eigenschaften
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-7-2-1-5-10(13)12-9-18-14(16-12)11-6-3-4-8-15-11/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNSTLNSERRUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2781761.png)
![1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-(3-(trifluoromethyl)benzyl)piperidine-4-carboxamide](/img/structure/B2781762.png)
![N2-[4-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2781765.png)




![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole](/img/structure/B2781775.png)


![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)
![2-[4-(3-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2781780.png)
